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molecular formula C7H8N4O2 B8786284 3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 82448-39-3

3,8-Dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B8786284
M. Wt: 180.16 g/mol
InChI Key: PMVNCSJILAJACU-UHFFFAOYSA-N
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Patent
US06878715B1

Procedure details

A solution of 5,6-diamino-1-methyluracil (2.5 g) in acetic anhydride (25 ml) was heated at reflux for 2 hours and then the acetic anhydride was evaporated under reduced pressure. The residue was dissolved in 10% aqueous sodium hydroxide solution (50 ml) and heated at reflux for 2 hours. After cooling to room temperature, the mixture was acidified to pH 4 by addition of concentrated hydrochloric acid. The precipitate was filtered, washed with water (15 ml), rinsed with acetone (15 ml) and dried under vacuum to provide 3,8-dimethylxanthine (1.8 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[N:6]([CH3:9])[C:7]=1[NH2:8].[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:9][N:6]1[C:7]2[N:8]=[C:12]([CH3:13])[NH:1][C:2]=2[C:3](=[O:11])[NH:4][C:5]1=[O:10]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C(NC(N(C1N)C)=O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the acetic anhydride was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% aqueous sodium hydroxide solution (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
the mixture was acidified to pH 4 by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (15 ml)
WASH
Type
WASH
Details
rinsed with acetone (15 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC(C=2NC(=NC12)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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